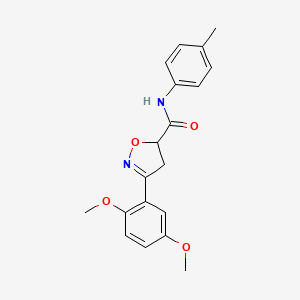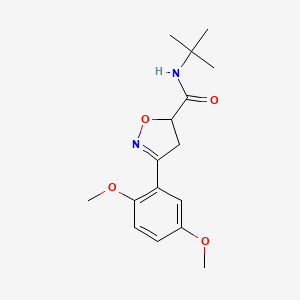
3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: , also known by its chemical formula C21H22N2O4 , is a complex organic compound. Let’s break down its structure:
- The 2,5-dimethoxyphenyl group contributes aromatic properties.
- The 4-methylphenyl group adds further aromaticity.
- The oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) provides structural diversity.
- The carboxamide functional group is essential for biological interactions.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following reactions:
Acylation: Start with 2,5-dimethoxyaniline and 4-methylbenzoic acid. React them to form the amide linkage.
Oxazole Formation: Cyclize the amide with glyoxal or glyoxylic acid to create the oxazole ring.
Industrial Production: While not widely produced industrially, research laboratories can synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation at the phenyl rings or the oxazole moiety.
Reduction: Reduction of the oxazole ring or the amide group is possible.
Substitution: Halogenation or other substitution reactions may occur.
Oxidation: Use oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Halogenating agents (e.g., bromine or chlorine) can introduce halogens.
Major Products: The specific products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, reduced forms, or substituted compounds.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigate its potential as an antitumor or antimicrobial agent.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its effects on cellular processes and receptors.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting metabolic pathways or signaling cascades.
Comparison with Similar Compounds
While unique, it shares features with related compounds like 2,5-dimethoxy-4-methylamphetamine (DOM) and 2,5-dimethoxy-4-ethylamphetamine . These compounds differ in their substituents and pharmacological properties.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-12-4-6-13(7-5-12)20-19(22)18-11-16(21-25-18)15-10-14(23-2)8-9-17(15)24-3/h4-10,18H,11H2,1-3H3,(H,20,22) |
InChI Key |
MIFOQHLSKGJAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11426985.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11426991.png)
![Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B11426995.png)
![Phenyl[4-(1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]methanone](/img/structure/B11427002.png)
![diethyl 1-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427006.png)
![5-(2-Methylpiperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11427012.png)
![2-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11427017.png)
![1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11427018.png)
![dimethyl 1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427027.png)
![5-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11427036.png)
![dimethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427047.png)

![1-(3-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11427058.png)
![(2E)-2-(4-nitrobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11427060.png)
